N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Catalog No.
S862973
CAS No.
1177275-84-1
M.F
C13H19N3S
M. Wt
249.38 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimeth...

CAS Number

1177275-84-1

Product Name

N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C13H19N3S

Molecular Weight

249.38 g/mol

InChI

InChI=1S/C13H19N3S/c1-9-7-11-12(8-10(9)2)17-13(15-11)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)

InChI Key

XDGXQOPLCZXTTH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NCCN(C)C
  • Search Results
    A search for research articles or scientific publications mentioning this specific compound yielded no significant results. This suggests that the compound is either very new or has not been widely studied yet.

  • Chemical Structure AnalysisBased on the chemical structure, N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine contains several functional groups that could be of interest for scientific research. Here's a breakdown:

    • Benzothiazole ring: This ring structure is found in various biologically active molecules .
    • Dimethyl amine groups: These groups can participate in various chemical reactions and influence the molecule's solubility and reactivity.

Further Exploration

While dedicated research on N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine might be scarce, there are potential avenues for further exploration:

  • Patent Literature: Scientific research findings are not always published in open-access journals. Patent applications sometimes disclose novel compounds and their potential applications. A search through patent databases might reveal information regarding the intended use of this compound.
  • Chemical Suppliers: Companies supplying N'-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine might have information about its potential applications in their product descriptions or technical data sheets.

DMBS is a chemical compound containing a benzothiazole ring fused with an ethylene diamine chain. The two amine groups on the diamine chain are dimethylated (have two methyl groups attached), and there are also two methyl groups on positions 5 and 6 of the benzothiazole ring [].

Information on the origin and specific significance of DMBS in scientific research is currently limited. However, its structure suggests potential applications in material science and medicinal chemistry due to the presence of the aromatic benzothiazole ring and functional amine groups [].


Molecular Structure Analysis

DMBS possesses a unique structure with several key features:

  • Benzothiazole ring: This five-membered aromatic ring with a nitrogen and sulfur atom offers rigidity and potential for pi-electron interactions []. The presence of methyl groups at positions 5 and 6 can affect the electronic properties of the ring.
  • Diamine chain: The presence of two amine groups (NH2) provides potential for hydrogen bonding and interaction with other molecules. The dimethylation on these amines might influence their basicity and steric hindrance [].

These features suggest that DMBS might have interesting properties for applications where specific interactions or binding is desired.


Chemical Reactions Analysis

While specific reactions involving DMBS are not documented in readily available scientific literature, its structure allows for potential reactions based on known functional groups:

  • Nucleophilic substitution: The amine groups on DMBS could act as nucleophiles, reacting with suitable electrophiles.
  • Hydrogen bonding: The amine groups can participate in hydrogen bonding with other molecules containing hydrogen bond acceptors.
  • Metal complexation: The amine groups might coordinate with metal ions to form complexes.

XLogP3

3.5

Dates

Modify: 2023-08-16

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